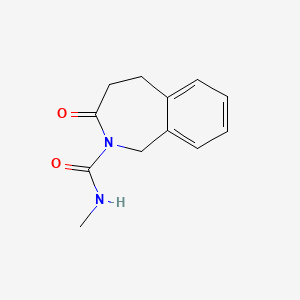
2H-2-Benzazepine-2-carboxamide, 1,3,4,5-tetrahydro-N-methyl-3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-2-Benzazepine-2-carboxamide, 1,3,4,5-tetrahydro-N-methyl-3-oxo- is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This particular compound features a benzene ring fused to an azepine ring, with additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-2-Benzazepine-2-carboxamide, 1,3,4,5-tetrahydro-N-methyl-3-oxo- can be achieved through various methods. One common approach involves the cyclization of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . This method provides a straightforward route to the desired benzazepine structure.
Industrial Production Methods
Industrial production of benzazepine derivatives often involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Specific details on the industrial production of this compound are limited, but general principles of heterocyclic synthesis apply.
Chemical Reactions Analysis
Types of Reactions
2H-2-Benzazepine-2-carboxamide, 1,3,4,5-tetrahydro-N-methyl-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly at the benzene ring, can introduce new substituents that modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups to the benzene ring.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Benzazepine derivatives have shown promise in modulating biological pathways, making them candidates for drug development.
Industry: The compound’s unique chemical properties make it useful in developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 2H-2-Benzazepine-2-carboxamide, 1,3,4,5-tetrahydro-N-methyl-3-oxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-2-Benzazepine-2-carboxamide, 1,3,4,5-tetrahydro-N-methyl-3-oxo- include other benzazepine derivatives such as:
- 1-Benzazepines
- 3-Benzazepines
- Benzodiazepines
- Oxazepines
- Thiazepines
Uniqueness
What sets 2H-2-Benzazepine-2-carboxamide, 1,3,4,5-tetrahydro-N-methyl-3-oxo- apart is its specific functional groups and the resulting chemical properties
Properties
CAS No. |
66276-09-3 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-methyl-3-oxo-4,5-dihydro-1H-2-benzazepine-2-carboxamide |
InChI |
InChI=1S/C12H14N2O2/c1-13-12(16)14-8-10-5-3-2-4-9(10)6-7-11(14)15/h2-5H,6-8H2,1H3,(H,13,16) |
InChI Key |
YAQRYOIJMHIUCO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CC2=CC=CC=C2CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B14465284.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)](/img/structure/B14465285.png)
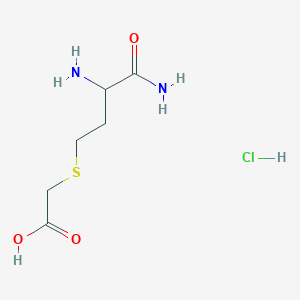
![Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B14465310.png)
![Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B14465325.png)
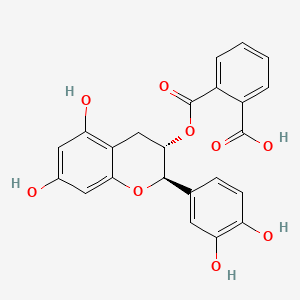


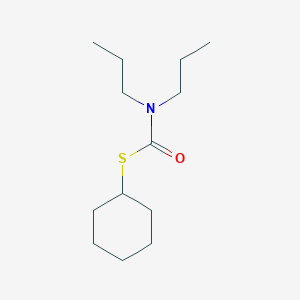
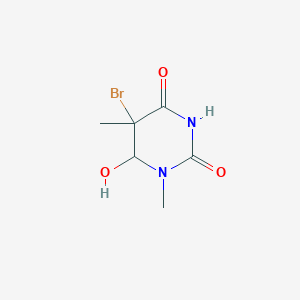
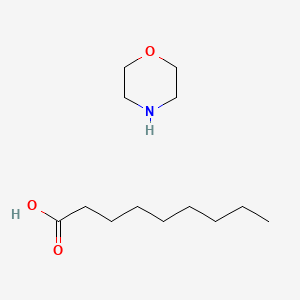
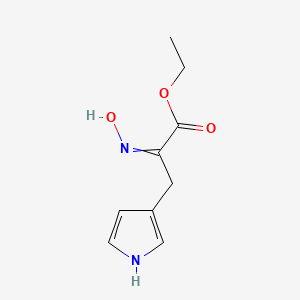
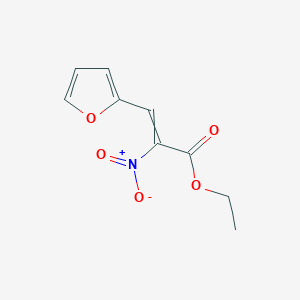
![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)
